molecular formula C8H10O5 B2453391 CC1(OC(=CC(O1)=O)CC(=O)O)C CAS No. 1894228-79-5

CC1(OC(=CC(O1)=O)CC(=O)O)C

Cat. No. B2453391
CAS RN: 1894228-79-5
M. Wt: 186.163
InChI Key: BYRLIEOLAXRECG-UHFFFAOYSA-N
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Description

CC1(OC(=CC(O1)=O)CC(=O)O)C, also known as citrate, is a small organic molecule that plays a vital role in various biochemical processes in the human body. Citrate is synthesized in the mitochondria of cells and is involved in the regulation of energy metabolism, fatty acid synthesis, and the production of ATP. In

Scientific Research Applications

Therapeutic Applications and Mechanisms

  • Teratogenic Effects and Ovulation Regulation : Clomiphene citrate (CC), a derivative similar in structure to CC1(OC(=CC(O1)=O)CC(=O)O)C, has been extensively used to regulate ovulation, particularly in treatments related to infertility. However, research indicates the need for a cautious approach due to potential teratogenic effects. Animal studies highlight possible risks, but human studies yield mixed results, necessitating further investigation to ensure safer use of this drug (Scaparrotta, Chiarelli, & Verrotti, 2017).

  • Follicular Recruitment in IVF : Different dosage regimens of clomiphene citrate have been compared for their efficacy in follicular recruitment during in vitro fertilization (IVF) programs. The results suggest that a reduced dosage could achieve similar outcomes in follicular maturation with fewer antiestrogenic side effects, thereby impacting the success rates of clinical pregnancies (Quigley, Maklad, & Wolf, 1983).

  • Cancer Treatment and Immunomodulation : CC-122, another compound structurally related to this compound, exhibits significant immunomodulatory, anti-proliferative, and anti-angiogenic effects. It specifically targets the cereblon protein, showing potential in treating hematological malignancies. Clinical trials suggest a favorable safety profile and promising activity, especially in combination with other treatments (Gandhi et al., 2013).

Drug Discovery and Drug Delivery Systems

  • Click Chemistry in Drug Discovery : Click Chemistry (CC) principles, closely related to the chemical structure of this compound, have revolutionized drug discovery and delivery systems. This approach enables the rapid and reliable synthesis of molecular constructs, significantly benefiting pharmaceutical applications. It has paved the way for novel drug delivery systems, improved drug discovery processes, and the development of new materials (Meghani, Amin, & Lee, 2017).

  • Chemical Checker for Drug Discovery : The Chemical Checker (CC) offers processed and harmonized bioactivity data on a vast array of small molecules, including structures similar to this compound. It categorizes data into various levels, extending from chemical properties to clinical outcomes, thus significantly enhancing drug discovery and library characterization efforts (Duran-Frigola et al., 2019).

properties

IUPAC Name

2-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-8(2)12-5(3-6(9)10)4-7(11)13-8/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRLIEOLAXRECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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